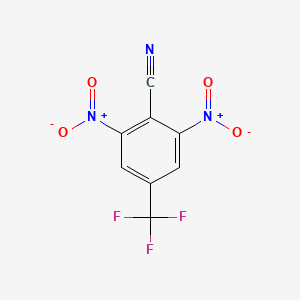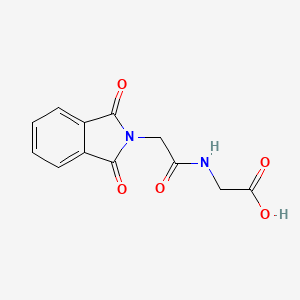![molecular formula C11H10N2S B1362699 6-苯基-2,3-二氢咪唑并[2,1-b]噻唑 CAS No. 4335-28-8](/img/structure/B1362699.png)
6-苯基-2,3-二氢咪唑并[2,1-b]噻唑
描述
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused imidazole and thiazole ring system with a phenyl group attached at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often include heating the reactants in a suitable solvent such as benzene or toluene.
Industrial Production Methods
While specific industrial production methods for 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency, purity, and yield of the product.
化学反应分析
Types of Reactions
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
作用机制
The mechanism of action of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as focal adhesion kinase, cyclin-dependent kinase, and topoisomerase II, leading to the disruption of cellular processes and induction of apoptosis . Additionally, it may suppress angiogenesis and stabilize DNA G-quadruplex structures, contributing to its anticancer effects.
相似化合物的比较
Similar Compounds
Levamisole: A compound with a similar imidazo[2,1-b]thiazole structure, used as an anthelmintic and immunomodulatory agent.
2,3-Dihydroimidazo[2,1-b]thiazole-5-carbaldehyde:
Uniqueness
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMDKHVRFBRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-28-8, 4335-29-9 | |
| Record name | 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-6-phenylimidazo(2,1-b)thiazole monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-PHENYL-2,3-DIHYDROIMIDAZO(2,1-B)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEA4JRD166 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the anti-inflammatory activity of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole (2) compare to its analog, 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (SK&/F 86002)?
A2: The research [] directly compares the anti-inflammatory activity of compound (2) to its analog, 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (SK&/F 86002), a known anti-inflammatory agent. In the arachidonic acid-induced mouse ear inflammation assay, compound (2) showed a 48% inhibition of edema, whereas SK&/F 86002 exhibited a higher inhibition of 69%. This comparison suggests that the presence of a fluorine atom in the para position of the phenyl ring in SK&/F 86002 might contribute to enhanced anti-inflammatory activity compared to the unsubstituted phenyl ring in compound (2). Further research would be needed to elucidate the precise mechanism behind this difference.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)

![[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362628.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)








